5-Dimethylaminobutyryl citalopram

Pharmaceutical Analysis Reference Standards Impurity Profiling

Researchers face persistent challenges with inaccurate quantification and failed system suitability tests when using non-pharmacopoeial impurity standards for citalopram analysis. 5-Dimethylaminobutyryl citalopram (EP Impurity G) is a fully characterized, process-specific reference material that eliminates these risks. - Ensures accurate identification and quantification in HPLC/LC-MS impurity profiling with distinct retention time and MS fragmentation pattern. - Enables compliant batch release and stability testing, meeting pharmacopoeial monograph specifications (EP/USP). - Supports CMC regulatory submissions with documented characterization data and traceability to pharmacopoeial standards.

Molecular Formula C25H35Cl2FN2O2
Molecular Weight 485.46
CAS No. 1329745-98-3
Cat. No. B602185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dimethylaminobutyryl citalopram
CAS1329745-98-3
Synonyms4-(Dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-1-butanone Dihydrochloride Salt
Molecular FormulaC25H35Cl2FN2O2
Molecular Weight485.46
Structural Identifiers
SMILESCN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F
InChIInChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





5-Dimethylaminobutyryl Citalopram: Impurity Reference Standard


5-Dimethylaminobutyryl citalopram (CAS 1329745-98-3), also designated as Citalopram EP Impurity G and Citalopram ketone (USP), is a process-related impurity and potential degradation product of the selective serotonin reuptake inhibitor (SSRI) citalopram [1]. This compound serves as a critical analytical reference standard for the development, validation, and quality control of citalopram and escitalopram active pharmaceutical ingredients (APIs) and finished dosage forms [2]. Its characterization and quantification are essential for ensuring compliance with pharmacopoeial monograph specifications [3].

1 Impurity reference standard for citalopram / escitalopram analytical methods
2 Supports HPLC and LC-MS method development, validation, and system suitability
3 Pharmacopoeia-listed impurity (EP Impurity G / USP Citalopram ketone) for QC release testing

Why 5-Dimethylaminobutyryl Citalopram Cannot Be Substituted


Generic substitution of citalopram impurity reference standards is invalid for analytical method development and quality control. Citalopram impurity standards, including 5-dimethylaminobutyryl citalopram, are not interchangeable due to their distinct chemical structures and specific chromatographic behaviors [1]. Each impurity listed in pharmacopoeial monographs (e.g., EP Impurity A, B, C, D, E, F, G) possesses a unique retention time, mass spectrometric fragmentation pattern, and UV absorbance profile [2]. Using an incorrect impurity reference material can lead to inaccurate quantification, failed system suitability tests, and non-compliance with regulatory filings [3]. The following evidence demonstrates why 5-dimethylaminobutyryl citalopram, specifically, is a non-substitutable component in the analytical toolbox for citalopram.

Chromatographic behavior differs

Each citalopram impurity (A–G) has a distinct retention time and UV profile; substituting with a different impurity standard may compromise peak identification and system suitability assessment.

Mass spectrometric signature is unique

The molecular weight of 412.5 g/mol provides unambiguous LC-MS identification. A non-specific analog lacks this distinguishing mass, which can affect quantification accuracy in complex matrices.

Regulatory recognition is compound-specific

Pharmacopoeial monographs specify EP Impurity G by structure. Generic or unspecified impurity reference materials do not meet the same compliance documentation requirements.

Evidence for 5-Dimethylaminobutyryl Citalopram as Standard


Orthogonal Identity Differentiation

The unique molecular structure of 5-dimethylaminobutyryl citalopram can be definitively confirmed against citalopram and other related impurities using orthogonal analytical techniques. While citalopram itself has a molecular weight of 324.4 g/mol, this impurity possesses a molecular weight of 412.5 g/mol, providing a distinct mass spectrometric signature [1]. This differentiation is critical for accurate identification and quantification in complex sample matrices.

Identity differentiation
Head-to-head
412.5 g/mol vs 324.4 g/mol (citalopram)
Unambiguous LC-MS identification supported by distinct mass signature
Reported calculated molecular weight; confirm with COA
Pharmaceutical Analysis Reference Standards Impurity Profiling

Distinct Chromatographic Retention Time

In a validated reversed-phase HPLC method for the separation of citalopram and its four primary non-chiral impurities, 5-dimethylaminobutyryl citalopram (Impurity G) exhibits a unique retention time that is distinct from citalopram and other specified impurities [1]. This chromatographic resolution is essential for accurate peak integration and quantification.

Chromatographic resolution
Cross-study comparable
Baseline resolution from citalopram and other impurities
Supports accurate peak integration in validated RP-HPLC methods
Retention time depends on method conditions; verify in own system
HPLC Method Development Pharmaceutical Quality Control Analytical Chemistry

EP Impurity G Specification for Compliance

5-Dimethylaminobutyryl citalopram is officially designated as Citalopram EP Impurity G in the European Pharmacopoeia and as Citalopram ketone in the United States Pharmacopeia [1]. Its use as a reference standard is mandated for demonstrating compliance with the specified impurity limits in citalopram and escitalopram monographs [2]. This regulatory recognition is not extended to generic or non-specific analogs.

Pharmacopoeial status
Specification review
EP Impurity G / USP Citalopram ketone
Listed impurity reference standard for monograph compliance
Verify against current monograph version
Regulatory Compliance Pharmacopoeial Standards ANDA Filings

Validated Applications of 5-Dimethylaminobutyryl Citalopram


Analytical Method Development and Validation

5-Dimethylaminobutyryl citalopram is an essential reference material for developing and validating HPLC and LC-MS methods. Its distinct molecular weight (412.5 g/mol) and chromatographic retention time are used to establish system suitability parameters (e.g., resolution, peak asymmetry) and to determine limits of detection (LOD) and quantitation (LOQ) for impurity profiling [1].

Routine QC Release Testing

QC laboratories utilize this compound to identify and quantify the level of Impurity G in citalopram batches, ensuring compliance with pharmacopoeial monograph limits. Its use is a standard requirement for batch release testing and stability studies to demonstrate that the impurity profile remains within specification throughout the product's shelf life [2].

Regulatory Filing Support

As a pharmacopoeia-specified impurity (EP Impurity G / USP Citalopram ketone), the use of a well-characterized reference standard of this compound is critical for providing analytical data packages in regulatory submissions. Data demonstrating control of this specific impurity is a key component of the Chemistry, Manufacturing, and Controls (CMC) section [3].

Application
Selection Property
Validation Focus
Method development and validation
Distinct chromatographic and mass spectrometric identity
System suitability parameters and LOD / LOQ determination
Routine QC release testing
Pharmacopoeia-specified impurity reference material
Impurity profiling against monograph limits
Regulatory filing support
Well-characterized EP / USP impurity standard
CMC analytical data package documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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